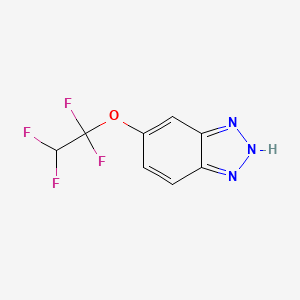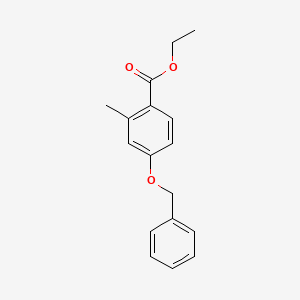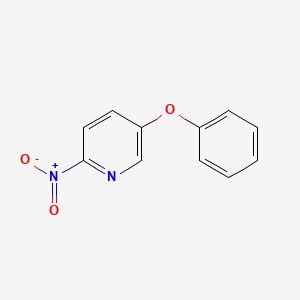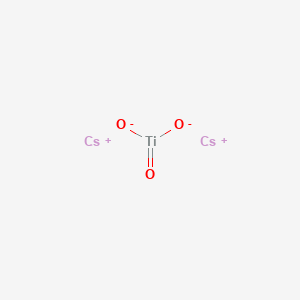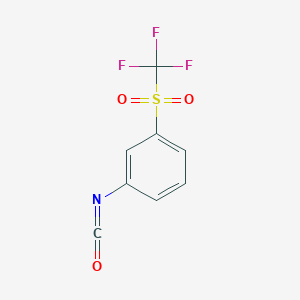
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE is a chemical compound with the molecular formula C8H4F3NO. It is known for its unique structure, which includes an isocyanate group and a trifluoromethanesulfonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE typically involves the reaction of 3-TRIFLUOROMETHANESULFONYLBENZOYL chloride with sodium azide, followed by thermal decomposition to yield the desired isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 60-80°C .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.
Oxidation and Reduction: While the trifluoromethanesulfonyl group is generally stable, the isocyanate group can be involved in oxidation or reduction reactions under specific conditions.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: The compound can be used in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The trifluoromethanesulfonyl group enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE can be compared with other similar compounds, such as:
1-ISOCYANATO-3-TRIFLUOROMETHYLBENZENE: This compound lacks the sulfonyl group, making it less electrophilic and less reactive towards nucleophiles.
1-ISOCYANATO-4-TRIFLUOROMETHANESULFONYLBENZENE: The position of the isocyanate group affects the reactivity and the types of reactions it can undergo.
1-ISOCYANATO-3-METHANESULFONYLBENZENE: The replacement of the trifluoromethyl group with a methyl group significantly alters the compound’s reactivity and applications.
The uniqueness of this compound lies in its combination of the highly reactive isocyanate group and the electron-withdrawing trifluoromethanesulfonyl group, which enhances its reactivity and makes it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-isocyanato-3-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-2-6(4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZAFJJSIURPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
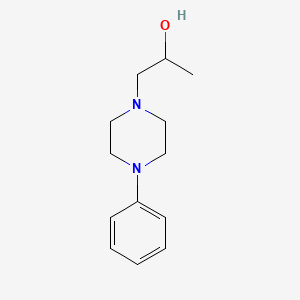

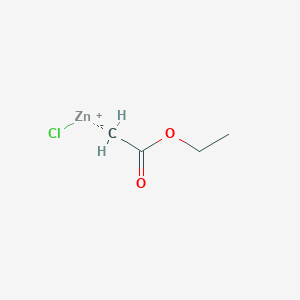
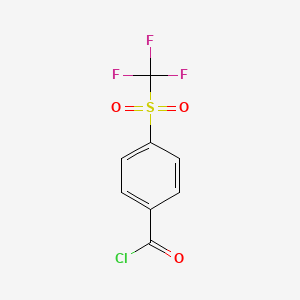
![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
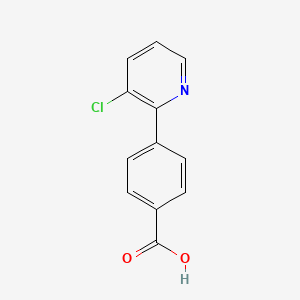
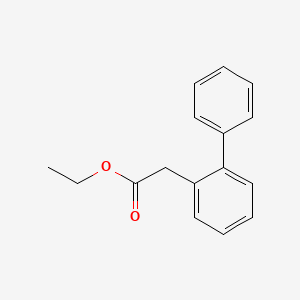
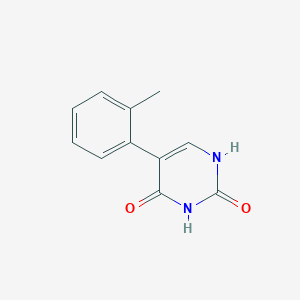
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)

